Molecular Weight and Heteroatom Count Differentiate the 1,1-Dioxide from the Non-Oxidized Benzisothiazolone Analog
The target compound possesses a molecular weight of 369.4 g/mol and the formula C18H15N3O4S, which is 32.0 Da heavier than the non-dioxide analog N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (MW 337.4 g/mol, C18H15N3O2S) . This mass difference corresponds to exactly two oxygen atoms, reflecting the 1,1-dioxide modification. The additional oxygen atoms increase the hydrogen bond acceptor count from 5 to 7, raising the topological polar surface area (tPSA) and altering logP, which directly impacts aqueous solubility, permeability, and protein binding.
| Evidence Dimension | Molecular weight and heteroatom content |
|---|---|
| Target Compound Data | MW = 369.4 g/mol; C18H15N3O4S; 7 H-bond acceptors (estimated) |
| Comparator Or Baseline | N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide: MW = 337.4 g/mol; C18H15N3O2S; 5 H-bond acceptors |
| Quantified Difference | ΔMW = +32.0 g/mol (9.5% increase); ΔHBA = +2 |
| Conditions | Structural comparison based on molecular formula and catalog data |
Why This Matters
For procurement, the distinct physicochemical profile means the target cannot be substituted with the non-dioxide analog in any formulation, solubility optimization, or permeability assay without re-validation.
